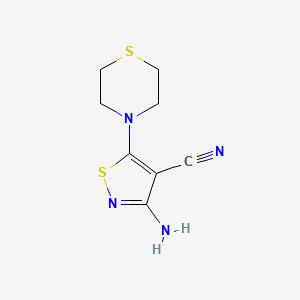

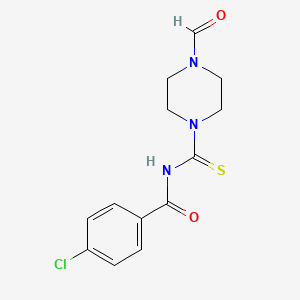

![molecular formula C8H7BrN4O2 B2957168 1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1001755-12-9](/img/structure/B2957168.png)

1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . Pyrazole derivatives are known for their diverse pharmacological effects .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 4-Bromo-1-methyl-1H-pyrazole can be synthesized with a yield of 96% .Molecular Structure Analysis

The molecular structure of a similar compound, 1-Methyl-4-bromopyrazole, comprises a five-membered ring with two nitrogen atoms and three carbon atoms . The empirical formula is C4H5BrN2 and the molecular weight is 161.00 .Chemical Reactions Analysis

Pyrazole derivatives are involved in several reactions. For example, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . Also, 1-Methyl-4-pyrazole boronic acid pinacol ester is involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-Methyl-4-bromopyrazole, include a molecular weight of 161.00, and it appears as a liquid at room temperature .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

Chemical Reactions and Synthesis : This compound can be synthesized through reactions of 1H-pyrazole-3-carboxylic acid with various bi- and tri-nucleophiles, yielding corresponding carboxamides and carboxylates. These reactions are facilitated in the presence of catalytic amounts of pyridine, leading to good yields (66-95%) (Yıldırım, Kandemirli, & Akçamur, 2005).

Structural Studies : The structures of synthesized compounds are typically determined through spectroscopic data (NMR, IR) and elemental analysis. These studies are essential for understanding the molecular properties and potential applications of these compounds (Yıldırım, Kandemirli, & Akçamur, 2005).

Applications in Coordination Chemistry and Metal Complexes

- Coordination Complexes : Pyrazole-dicarboxylate acid derivatives, including compounds similar to 1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid, have been used to synthesize mononuclear CuII/CoII coordination complexes. These complexes have applications in the field of coordination chemistry, particularly in the development of new materials with specific structural and functional properties (Radi et al., 2015).

Potential Anticancer Applications

- Anticancer Agents : Organometallic complexes containing pyrazole derivatives have shown potential as anticancer agents. The modification of pyrazole compounds to include various functional groups can lead to enhanced biological activity, including potential applications in cancer therapy (Stepanenko et al., 2011).

Applications in Antifungal Research

- Antifungal Activity : Derivatives of pyrazole-carboxylic acid have shown effectiveness in inhibiting the growth of phytopathogenic fungi. These compounds can be utilized in the development of new antifungal agents for agricultural applications (Du et al., 2015).

Synthesis of Other Organic Compounds

- Synthesis of Novel Organic Compounds : Research on the synthesis of pyrazole-3-carboxylic acid derivatives, including bromination and amide formation, has led to the creation of various novel organic compounds. These synthesized compounds have potential applications in organic chemistry and material science (Khan et al., 2005).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of biological targets . These include enzymes like liver alcohol dehydrogenase , and receptors involved in various biochemical pathways .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . For instance, 4-bromopyrazole has been reported to inhibit oxidative phosphorylation .

Biochemical Pathways

For example, imidazole derivatives have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, and antidiabetic effects .

Pharmacokinetics

The solubility of a compound in water, which is a key factor in its bioavailability, has been reported for 4-bromopyrazole, a related compound . It is slightly soluble in water , which could potentially affect its absorption and distribution in the body.

Result of Action

Related compounds have been reported to exhibit a variety of effects, such as antioxidant activity and inhibition of liver alcohol dehydrogenase .

Safety and Hazards

While specific safety and hazard information for “1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid” is not available, general precautions include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

Direcciones Futuras

The future directions of research on pyrazole derivatives are promising. They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Propiedades

IUPAC Name |

1-[(4-bromopyrazol-1-yl)methyl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4O2/c9-6-3-10-13(4-6)5-12-2-1-7(11-12)8(14)15/h1-4H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEUMWYKPZZSPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)O)CN2C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

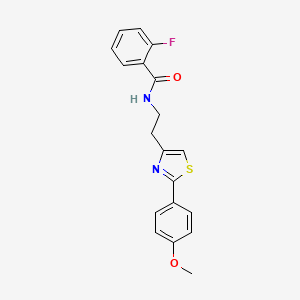

![4-((3-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2957086.png)

![2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2957089.png)

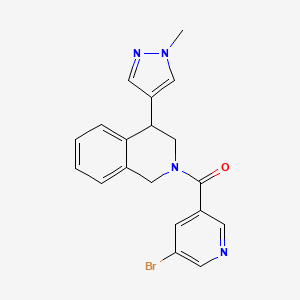

![4-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2957101.png)

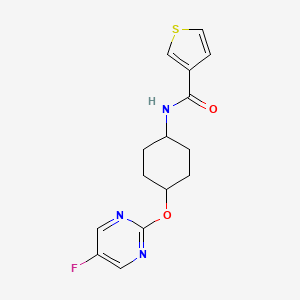

![N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2957102.png)

![1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2957104.png)

![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2957105.png)